

1-Butyl-4-methylquinolin-2(1h)-one molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1-Butyl-4-methylquinolin-2(1h)-one**

Cat. No.: **B1296215**

[Get Quote](#)

An In-depth Technical Guide to 1-Butyl-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, nomenclature, and key chemical data for **1-Butyl-4-methylquinolin-2(1H)-one**. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and synthesis of quinolinone derivatives. This document outlines the fundamental physicochemical properties, provides a representative synthetic protocol, and includes a visualization of the synthetic pathway. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and representative experimental procedures from closely related analogs to offer a thorough and practical resource.

Molecular Structure and IUPAC Nomenclature

1-Butyl-4-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic system. Its molecular structure consists of a fused bicyclic system where a benzene ring is joined to a pyridinone ring. The defining features of this specific molecule are a butyl group attached to the nitrogen atom at position 1 and a methyl group at position 4 of the quinolinone core.

IUPAC Name: 1-butyl-4-methylquinolin-2-one

The structure is systematically named based on the quinolin-2-one core, with the substituents (butyl and methyl) indicated by their respective locants. The "(1H)" designation, while sometimes omitted, clarifies that the hydrogen is located on the nitrogen at position 1 in the parent quinolinone structure before substitution.

Physicochemical and Spectroscopic Data

Precise experimental data for **1-Butyl-4-methylquinolin-2(1H)-one** is not extensively documented in publicly available literature. The following tables summarize key identifiers and predicted physicochemical properties to provide an estimated profile of the compound.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-butyl-4-methylquinolin-2-one
CAS Number	32511-84-5
Molecular Formula	C ₁₄ H ₁₇ NO
Molecular Weight	215.30 g/mol
Canonical SMILES	CCCCN1C(=O)C=C(C(C)C2=CC=CC=C12
InChI Key	BDQRFECVDXBVMM-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

Property	Predicted Value
Boiling Point	310.7 °C at 760 mmHg
Flash Point	132.6 °C
Density	1.046 g/cm ³
LogP (Octanol-Water Partition Coefficient)	3.11
Refractive Index	1.544

Note: The data in Table 2 are computationally predicted and should be used as an estimation pending experimental verification.

Representative Experimental Protocol: Synthesis

A specific, peer-reviewed synthesis protocol for **1-Butyl-4-methylquinolin-2(1H)-one** is not readily available. However, its structure lends itself to synthesis via established methods for N-substituted quinolinones, most notably through the Conrad-Limpach or Camps cyclization reactions. The following is a representative protocol adapted from the Conrad-Limpach synthesis of 4-methyl-2-quinolones. This two-step process involves the initial formation of an anilide intermediate followed by a high-temperature cyclization.

Step 1: Synthesis of N-butylacetacetamide

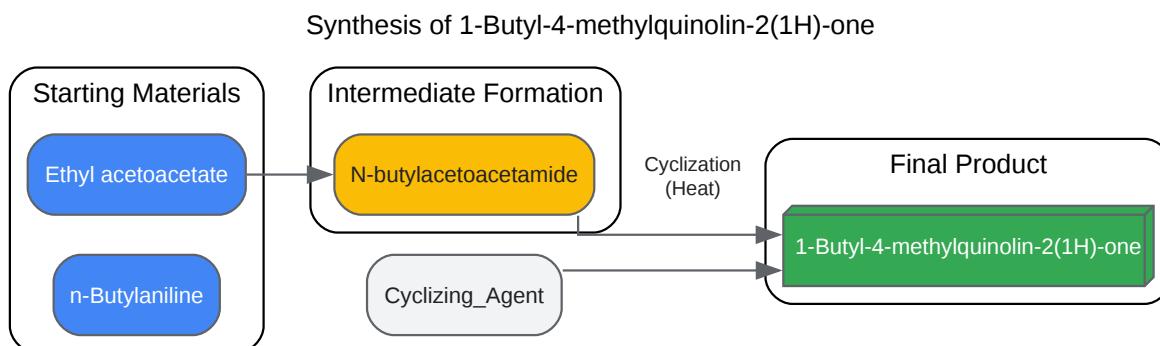
- Reagents and Equipment:
 - n-Butylaniline
 - Ethyl acetoacetate
 - Round-bottom flask
 - Reflux condenser
 - Heating mantle
 - Stirring apparatus
- Procedure:
 - In a round-bottom flask, combine one molar equivalent of n-butylaniline with one molar equivalent of ethyl acetoacetate.
 - Heat the mixture under reflux for approximately 1-2 hours. The reaction progress can be monitored by observing the distillation of ethanol, a byproduct of the condensation.
 - After the reaction is complete (indicated by the cessation of ethanol distillation), allow the mixture to cool to room temperature.

- The resulting crude N-butylacetacetamide can be used in the next step without further purification, or it can be purified by vacuum distillation if a higher purity intermediate is desired.

Step 2: Cyclization to 1-Butyl-4-methylquinolin-2(1H)-one

- Reagents and Equipment:

- N-butylacetacetamide (from Step 1)
- Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)
- High-temperature reaction vessel (e.g., a flask suitable for high-temperature oil bath heating)
- Ice bath
- Beaker
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol or ethanol/water mixture)


- Procedure:

- Add the crude N-butylacetacetamide to a reaction vessel containing a cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid. A common ratio is approximately 10 parts (by weight) of the acid to 1 part of the anilide.
- Heat the mixture with stirring to a temperature of approximately 100-120 °C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.
- Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

- Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide solution, until the mixture is basic.
- The product, **1-Butyl-4-methylquinolin-2(1H)-one**, will precipitate as a solid.
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, to yield the final product.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the representative synthesis of **1-Butyl-4-methylquinolin-2(1H)-one** as described in the experimental protocol section.

[Click to download full resolution via product page](#)

Caption: Representative Conrad-Limpach synthesis workflow for **1-Butyl-4-methylquinolin-2(1H)-one**.

Biological Activity Context

While specific biological activities for **1-Butyl-4-methylquinolin-2(1H)-one** are not well-documented, the quinolin-2-one scaffold is a privileged structure in medicinal chemistry. Various derivatives have demonstrated a wide range of pharmacological effects, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The biological profile of any given quinolinone derivative is highly dependent on the nature and position of its

substituents. The N-alkylation and substitution at the 4-position, as seen in the title compound, are common modifications explored in structure-activity relationship (SAR) studies to modulate potency, selectivity, and pharmacokinetic properties. Researchers investigating this molecule could explore its potential in these therapeutic areas, using the broader knowledge of the quinolinone class as a starting point for biological screening.

Conclusion

1-Butyl-4-methylquinolin-2(1H)-one is a distinct chemical entity within the broad and pharmacologically significant class of quinolinones. This guide has provided its definitive structure and nomenclature, along with the best available physicochemical data. In the absence of a specific published synthesis, a robust, representative experimental protocol based on established chemical principles has been detailed, accompanied by a clear workflow diagram. This technical guide serves as a foundational resource for scientists, enabling further research into the synthesis, characterization, and potential biological applications of this compound. Further experimental work is necessary to validate the predicted properties and to explore the potential therapeutic value of **1-Butyl-4-methylquinolin-2(1H)-one**.

- To cite this document: BenchChem. [1-Butyl-4-methylquinolin-2(1h)-one molecular structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296215#1-butyl-4-methylquinolin-2-1h-one-molecular-structure-and-iupac-name\]](https://www.benchchem.com/product/b1296215#1-butyl-4-methylquinolin-2-1h-one-molecular-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com